4-Cyclopropylphenylboronic Acid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropylboronic acids and their derivatives involves various strategies, including cyclopropylation reactions and boronic acid functionalization. For example, the enantioselective addition of cyclopropylboronic acids to electron-deficient alkenes is facilitated by rhodium/chiral diene complexes, yielding high yields of 1,4-addition products with significant enantioselectivity (Ryosuke Takechi & T. Nishimura, 2015). Similarly, the synthesis of enantiomerically pure cyclopropanes from cyclopropylboronic acids leverages palladium(II) acetate catalyzed decomposition of diazomethane, optimized to yield high diastereomeric ratios and enantiomeric purity (Joachim E. A. Luithle & J. Pietruszka, 1999).

Molecular Structure Analysis

Molecular complexes of cyclopropylboronic acids exhibit specific conformational and structural characteristics. X-ray diffraction studies have elucidated these features, showing intermolecular interactions and geometrical features critical for their stability and reactivity. For example, hydrated molecular complexes of similar boronic acids reveal the importance of water in structure stabilization, demonstrating the syn–anti conformation of the -B(OH)2 moiety (Mayura TalwelkarShimpi et al., 2017).

Chemical Reactions and Properties

Cyclopropylboronic acids participate in various chemical reactions, including coupling reactions and cycloadditions, demonstrating their versatility in organic synthesis. The catalytic trifluoromethylation of aryl- and vinylboronic acids, for instance, proceeds efficiently under mild conditions, highlighting the reactivity of these compounds (S. Arimori & N. Shibata, 2015).

Mechanism of Action

Target of Action

4-Cyclopropylphenylboronic Acid-d4 is an intermediate used to prepare substituted indoles as PPAR-γ binding agents . It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase . These targets play crucial roles in metabolic processes and bone resorption treatment respectively .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the metabolic pathways involved in the action of PPAR-γ and farnesyl pyrophosphate synthase . These pathways have downstream effects on metabolic processes and bone resorption . The compound’s involvement in Suzuki–Miyaura coupling also suggests its influence on carbon–carbon bond formation .

Pharmacokinetics

The compound’s success in suzuki–miyaura coupling suggests it has favorable properties, including stability and a relatively mild reaction condition . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Cyclopropylphenylboronic Acid-d4’s action are primarily related to its role as an intermediate in the synthesis of other compounds . As a PPAR-γ binding agent, it may influence metabolic processes . As an inhibitor of farnesyl pyrophosphate synthase, it may affect bone resorption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylphenylboronic Acid-d4. For instance, the compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . Its stability under various conditions contributes to its effectiveness in these applications .

Safety and Hazards

The safety data sheet for a similar compound, Cyclopropylboronic acid, indicates that it may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and wear protective gloves/clothing/eye protection/face protection .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclopropylphenylboronic Acid-d4 involves the conversion of commercially available starting materials to the desired product using a series of chemical reactions.", "Starting Materials": ["4-Cyclopropylphenylboronic Acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)"], "Reaction": ["Step 1: Dissolve 4-Cyclopropylphenylboronic Acid in D2O", "Step 2: Add NaOH to the solution and stir for 30 minutes", "Step 3: Bubble D2 gas through the solution for several hours to replace the hydrogen atoms with deuterium atoms", "Step 4: Acidify the solution with hydrochloric acid to obtain 4-Cyclopropylphenylboronic Acid-d4 as a white solid"] } | |

CAS RN |

1802889-44-6 |

Molecular Formula |

C₉H₇D₄BO₂ |

Molecular Weight |

166.02 |

synonyms |

B-(4-Cyclopropylphenyl)-boronic Acid-d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

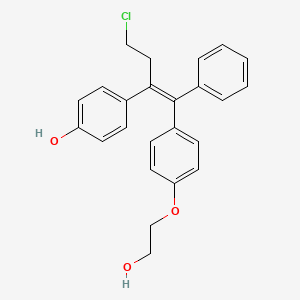

![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)